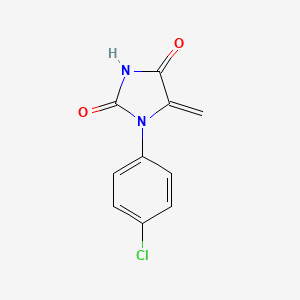
3-Iodo-2-ethylbenzoic acid
概要
説明
3-Iodo-2-ethylbenzoic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and an ethyl group is attached to the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-ethyl-3-iodobenzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the iodination of 2-ethylbenzoic acid followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 3-Iodo-2-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted benzoic acids.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
科学的研究の応用
3-Iodo-2-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-ethyl-3-iodobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards its target.
類似化合物との比較
2-Iodobenzoic Acid: Similar structure but lacks the ethyl group, making it less hydrophobic.
3-Iodobenzoic Acid: Similar structure but lacks the ethyl group, affecting its reactivity and solubility.
4-Iodobenzoic Acid: The iodine atom is at a different position, leading to different chemical properties and reactivity.
Uniqueness: 3-Iodo-2-ethylbenzoic acid is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical properties. The ethyl group increases the compound’s hydrophobicity, while the iodine atom provides a site for further functionalization through substitution reactions. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C9H9IO2 |
|---|---|
分子量 |
276.07 g/mol |
IUPAC名 |
2-ethyl-3-iodobenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
InChIキー |
OYJAWGFBSIJECU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1I)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-1,4-dioxaspiro[4.5]decane](/img/structure/B8592634.png)

methanone](/img/structure/B8592651.png)
![8-Chloro-1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione](/img/structure/B8592652.png)

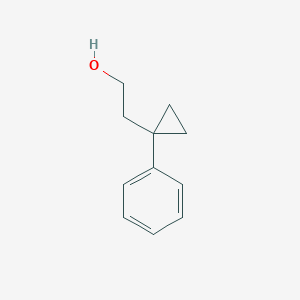

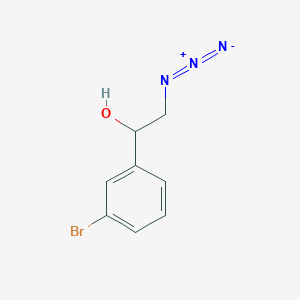
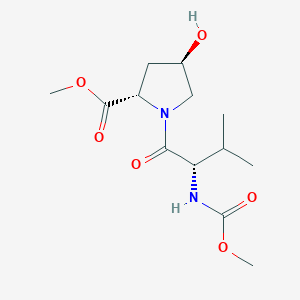
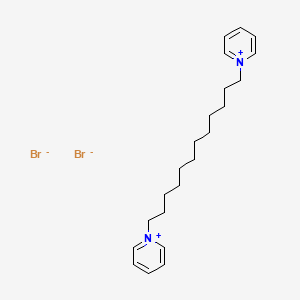
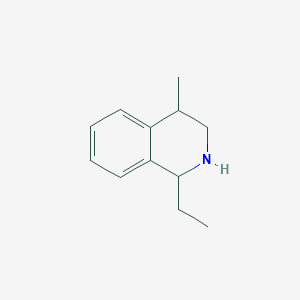
![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)
